1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone
Description
1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c1-16(23)21-10-5-18(6-11-21)22-12-8-19(15-22)7-2-9-20(14-19)13-17-3-4-17/h17-18H,2-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXRWAHHOGDPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC3(C2)CCCN(C3)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common method involves the use of palladium-catalyzed aminocarbonylation reactions, which have been shown to produce high yields of the desired product . The reaction conditions often include the use of a palladium-phosphine precatalyst and various amine nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but differs in its functional groups.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness
1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone is unique due to its specific spirocyclic structure and the presence of both piperidine and diazaspirodecane moieties. This combination of structural features contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
